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Compound of Interest

Compound Name: Tetrabutylammonium cyanide

Cat. No.: B079372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of

tetrabutylammonium cyanide (TBACN) in various organic synthesis reactions. It includes

comprehensive safety precautions, step-by-step experimental procedures, and quantitative

data to facilitate the replication and adaptation of these methods in a laboratory setting.

Safety Precautions
Tetrabutylammonium cyanide is a highly toxic compound and must be handled with extreme

caution. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2] All operations should be

conducted in a well-ventilated chemical fume hood.[3]

Personal Protective Equipment (PPE):

Respiratory Protection: A NIOSH/MSHA-approved respirator is required.[3]

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3]

Eye Protection: Safety goggles or a face shield are mandatory.[3]

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent

skin contact.[1][3]

Handling and Storage:
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Keep containers tightly closed in a dry, well-ventilated place.[1]

Avoid contact with acids and oxidizing agents.[4]

Do not eat, drink, or smoke when using this product.[1]

Wash hands thoroughly after handling.[1][2]

First Aid Measures:

Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration.

Seek immediate medical attention.[2][5]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.[2][5]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

immediate medical attention.[2][5]

Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with

water. Seek immediate medical attention.[3]

Antidote: In case of cyanide poisoning, amyl nitrite may be administered as a temporizing

measure, followed by intravenous sodium nitrite and sodium thiosulfate under medical

supervision.[4]

Spill and Waste Disposal:

In case of a spill, evacuate the area and wear appropriate PPE.[3]

Sweep up the solid material, place it in a sealed container for disposal, and avoid generating

dust.[3]

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to

enter drains or waterways.[1][4]
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Copper-Free Sandmeyer Cyanation of
Arenediazonium o-Benzenedisulfonimides
This protocol describes a mild and efficient copper-free Sandmeyer cyanation of

arenediazonium o-benzenedisulfonimides using tetrabutylammonium cyanide as the cyanide

source. This method provides good yields of aryl nitriles under ambient conditions.[6]

Experimental Protocol
Materials:

Arenediazonium o-benzenedisulfonimide (1.0 equiv)

Tetrabutylammonium cyanide (TBACN) (1.2 equiv)

Acetonitrile (MeCN) as solvent

Standard laboratory glassware

Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve the arenediazonium o-benzenedisulfonimide (1.0 equiv) in

acetonitrile.

Add tetrabutylammonium cyanide (1.2 equiv) to the solution at room temperature.

Stir the reaction mixture at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed. The completion of the reaction can also be confirmed by the absence of azo

coupling with 2-naphthol.[5]

Upon completion, quench the reaction with water.

Extract the product with a suitable organic solvent (e.g., diethyl ether).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b079372?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8378299/
https://www.benchchem.com/product/b079372?utm_src=pdf-body
https://www.benchchem.com/product/b079372?utm_src=pdf-body
https://iris.unito.it/retrieve/e27ce428-634f-2581-e053-d805fe0acbaa/Dughera%20Sandmayer.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired aryl

nitrile.[5]

Data Presentation
The following table summarizes the yields for the copper-free Sandmeyer cyanation of various

arenediazonium o-benzenedisulfonimides with tetrabutylammonium cyanide in acetonitrile at

room temperature.

Entry
Substrate (Ar in
ArN₂⁺X⁻)

Product Yield (%)

1 4-MeO-C₆H₄ 4-Methoxybenzonitrile 75

2 4-Me-C₆H₄ 4-Methylbenzonitrile 80

3 C₆H₅ Benzonitrile 72

4 4-Cl-C₆H₄ 4-Chlorobenzonitrile 85

5 4-Br-C₆H₄ 4-Bromobenzonitrile 82

6 3-NO₂-C₆H₄ 3-Nitrobenzonitrile 65

7 2-Naphthyl 2-Cyanonaphthalene 78

Data adapted from Barbero et al.[6]

Reaction Mechanism
The proposed mechanism for the copper-free Sandmeyer cyanation involves an electron

transfer from the o-benzenedisulfonimide anion to the diazonium cation, generating an aryl

radical. This radical then reacts with the cyanide anion from tetrabutylammonium cyanide to

form the final aryl nitrile product.[6]
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Reactants Intermediates

Products

Arenediazonium Cation (ArN₂⁺)
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Tetrabutylammonium Cyanide (Bu₄N⁺CN⁻)

CN⁻ Attack
Aryl Nitrile (ArCN)

Click to download full resolution via product page

Copper-Free Sandmeyer Cyanation Mechanism

Tetrabutylammonium Cyanide Catalyzed
Cyanosilylation of Ketones
Tetrabutylammonium cyanide serves as an effective catalyst for the addition of trimethylsilyl

cyanide (TMSCN) to ketones, yielding cyanohydrin trimethylsilyl ethers. These products are

valuable intermediates in organic synthesis.[2]

Experimental Protocol
Materials:

Ketone (1.0 equiv)

Trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv)

Tetrabutylammonium cyanide (TBACN) (0.01-0.05 equiv, 1-5 mol%)

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
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Magnetic stirrer

Procedure:

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert

atmosphere.

To the flask, add the ketone (1.0 equiv) and the anhydrous solvent.

Add the catalytic amount of tetrabutylammonium cyanide (e.g., 1 mol%).

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

Slowly add trimethylsilyl cyanide (1.2-1.5 equiv) to the reaction mixture.

Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

Once the reaction is complete, carefully quench any remaining TMSCN by adding a few

drops of methanol.

Remove the solvent under reduced pressure.

The crude product can often be used without further purification. If necessary, purify by

distillation or column chromatography on silica gel.

Data Presentation
The following table shows representative yields for the TBACN-catalyzed cyanosilylation of

various ketones.
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Entry Ketone Product Yield (%)

1 Acetophenone

2-Phenyl-2-

(trimethylsilyloxy)prop

anenitrile

>95

2 Cyclohexanone

1-

(Trimethylsilyloxy)cycl

ohexanecarbonitrile

>95

3 4-Phenylbutan-2-one

4-Phenyl-2-

(trimethylsilyloxy)pent

anenitrile

95[1]

4 2-Adamantanone

2-

(Trimethylsilyloxy)ada

mantane-2-carbonitrile

92

Yields are representative and may vary based on specific reaction conditions.

Reaction Workflow
The experimental workflow for the TBACN-catalyzed cyanosilylation of ketones is outlined

below.
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Start

Flame-dried flask under inert atmosphere

Add ketone, solvent, and TBACN

Cool to desired temperature

Slowly add TMSCN

Stir and monitor reaction

Quench with methanol

Solvent removal

Purification (if necessary)

Final Product
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Cyanosilylation Experimental Workflow
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Photocyanation of Aromatic Compounds
Tetrabutylammonium cyanide can be utilized in the photocyanation of aromatic compounds,

offering a method for nucleophilic aromatic photosubstitution. This reaction can be performed in

anhydrous organic solvents.[7]

Application Note
The photocyanation of electron-rich aromatic compounds or nitroaromatic compounds can be

achieved by irradiation in the presence of tetrabutylammonium cyanide. The reaction

proceeds via a photo-induced electron transfer mechanism. Anhydrous acetonitrile or

methylene chloride are suitable solvents for this transformation.[7] Due to the specialized

equipment required and the varied reactivity of different aromatic substrates, a general detailed

protocol is not provided. However, a typical experimental setup would involve dissolving the

aromatic substrate and tetrabutylammonium cyanide in an appropriate anhydrous solvent in

a photochemical reactor. The solution would then be irradiated with a suitable light source (e.g.,

a high-pressure mercury lamp) until the starting material is consumed. Reaction monitoring and

product isolation would follow standard organic synthesis procedures.

Logical Relationship Diagram

Aromatic Substrate

Photochemical Reaction

Tetrabutylammonium Cyanide

Anhydrous Solvent
(e.g., MeCN, CH₂Cl₂)

UV Irradiation (hν)

Cyanated Aromatic Product

Click to download full resolution via product page
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Photocyanation Logical Relationships

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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